1,4-Naphthalenedione, 5-chloro-
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Overview
Description
1,4-Naphthalenedione, 5-chloro- is a derivative of 1,4-naphthoquinone, a compound known for its diverse biological activities. This compound is characterized by the presence of a chlorine atom at the 5-position of the naphthoquinone structure. It is used in various scientific research applications due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-naphthalenedione, 5-chloro- typically involves the chlorination of 1,4-naphthoquinone. One common method is the reaction of 1,4-naphthoquinone with chlorine gas in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of 1,4-naphthalenedione, 5-chloro- may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthalenedione, 5-chloro- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state compounds such as naphthoquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Naphthalenedione, 5-chloro- has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: It has been studied for its potential antimicrobial and antifungal activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-naphthalenedione, 5-chloro- is primarily related to its redox properties. It can act as an oxidizing or dehydrogenation agent, similar to hydrogen peroxide and superoxide radicals. This redox activity is responsible for its biological effects, including its antimicrobial and anticancer activities . The compound can interact with various molecular targets and pathways, leading to the generation of reactive oxygen species and subsequent cellular damage .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1,4-naphthalenedione: Another halogenated derivative with similar biological activities.
2-Chloro-5,8-dihydroxy-1,4-naphthalenedione: Known for its strong antifungal activity.
1,4-Naphthoquinone: The parent compound with diverse biological activities.
Uniqueness
1,4-Naphthalenedione, 5-chloro- is unique due to the presence of the chlorine atom at the 5-position, which imparts distinct chemical and biological properties. This substitution can enhance its reactivity and biological activity compared to other derivatives .
Properties
CAS No. |
40242-15-7 |
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Molecular Formula |
C10H5ClO2 |
Molecular Weight |
192.60 g/mol |
IUPAC Name |
5-chloronaphthalene-1,4-dione |
InChI |
InChI=1S/C10H5ClO2/c11-7-3-1-2-6-8(12)4-5-9(13)10(6)7/h1-5H |
InChI Key |
SJYAKSBYGSZNSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)C=CC2=O)C(=C1)Cl |
Origin of Product |
United States |
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